1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone
Description
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is a spirocyclic compound featuring a fused 4-membered (1-oxa-4-thia) and 5-membered (8-aza) ring system. The ethanone group is substituted with a thiophen-2-yl moiety, conferring electron-rich aromatic properties. This structure combines heteroatoms (O, S, N) in the spiro framework, which may enhance rigidity, solubility, and bioactivity .
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c15-12(10-11-2-1-8-17-11)14-5-3-13(4-6-14)16-7-9-18-13/h1-2,8H,3-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPIXXSJTIEETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure, which includes elements of oxygen (oxa), sulfur (thia), and nitrogen (aza). This structural diversity suggests potential biological activity, making it a candidate for various pharmacological applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is with a molecular weight of 283.4 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone |
| CAS Number | 1797617-35-6 |
| Molecular Formula | C13H17NO2S2 |
| Molecular Weight | 283.4 g/mol |
The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind with high affinity, modulating biochemical pathways that can lead to various biological effects, including cytotoxicity against cancer cells and antimicrobial activity.
Antitumor Activity
Research has shown that derivatives of compounds similar to 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone exhibit significant antitumor properties. A study evaluating a series of related compounds found that several exhibited potent activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11h | A549 (Lung Cancer) | 0.18 |
| 11h | MDA-MB-231 (Breast Cancer) | 0.08 |
| 11h | HeLa (Cervical Cancer) | 0.15 |
These findings indicate that compounds with similar scaffolds to our target compound can effectively inhibit cancer cell proliferation, suggesting that the spirocyclic structure contributes to their biological activity .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of spirocyclic compounds and assessing their biological activities:
- Synthesis and Evaluation : A study synthesized novel derivatives of spirocyclic compounds, demonstrating significant antitumor activity against multiple cancer cell lines .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced viability .
- Comparative Studies : Comparative analyses with existing chemotherapeutic agents highlighted the potential for these compounds to serve as effective alternatives or adjuncts in cancer treatment protocols .
Comparison with Similar Compounds
Structural and Functional Group Variations
Heteroatom Composition in the Spiro System
- Target Compound : Contains 1-oxa-4-thia-8-aza in the spiro[4.5] system. The oxygen and sulfur atoms in adjacent positions may influence electronic effects (e.g., dipole interactions) and metabolic stability .
- BG15034 (2-(2-chloro-6-fluorophenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one) : Shares the same spiro heteroatom arrangement but substitutes the thiophen-2-yl group with a chloro-fluorophenyl group. The electron-withdrawing halogens may enhance binding to hydrophobic enzyme pockets .
- 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one () : Lacks the oxygen atom (1-thia-4-aza system), reducing polarity but increasing lipophilicity. Reported melting point: 142–143°C .
Substituent Effects
- Thiophen-2-yl vs.
- Glycosylated Derivatives (): Compounds like 18 (N-(5-(D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-...) incorporate sugar moieties, enhancing water solubility and targeting carbohydrate-binding proteins. The target compound lacks such modifications, suggesting lower solubility but higher membrane permeability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
